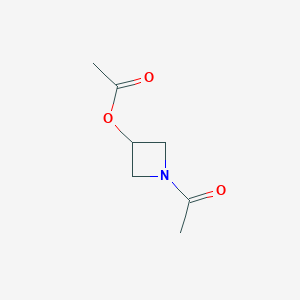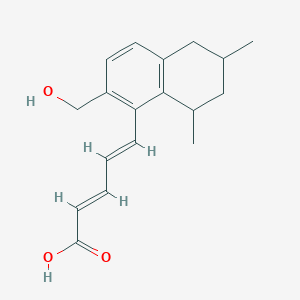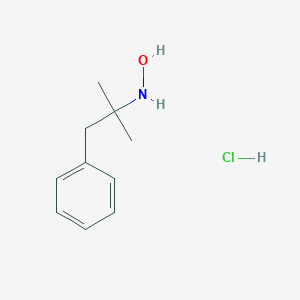
3-Acetoxy-1-acetylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-Acetoxy-1-acetylazetidine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the synthesis and analysis of 3-Acetoxy-1-acetylazetidine. For instance, the first paper discusses the diastereoselective synthesis of 3,3-dimethylazetidines, which are structurally related to azetidines, indicating the potential for similar synthetic strategies to be applied . The second paper focuses on a different compound, 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate, and provides comprehensive spectroscopic analysis and quantum chemical studies, which could serve as a model for the type of analyses that might be performed on 3-Acetoxy-1-acetylazetidine .
Synthesis Analysis
The synthesis of 3,3-dimethylazetidines is achieved through an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines . This method could potentially be adapted for the synthesis of 3-Acetoxy-1-acetylazetidine by modifying the starting materials and reaction conditions. The high diastereoselectivity observed in the synthesis of 3,3-dimethylazetidines suggests that a similar approach might be used to control the stereochemistry of 3-Acetoxy-1-acetylazetidine.
Molecular Structure Analysis
While the molecular structure of 3-Acetoxy-1-acetylazetidine is not directly analyzed in the papers, the second paper provides a detailed structural analysis of a different compound using both experimental and theoretical methods . Techniques such as X-ray crystallography, NMR, FTIR, and UV-Vis spectroscopy, along with quantum chemical calculations, were used to determine structural parameters, intermolecular interactions, and electronic properties. These methods could be applied to 3-Acetoxy-1-acetylazetidine to gain insights into its molecular structure.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 3-Acetoxy-1-acetylazetidine. However, the synthesis paper implies that azetidine derivatives can participate in further chemical transformations, which could be explored for 3-Acetoxy-1-acetylazetidine. The comprehensive spectroscopic analysis in the second paper also suggests that understanding the electronic structure of a molecule can provide clues to its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Acetoxy-1-acetylazetidine are not discussed in the provided papers. Nonetheless, the second paper's approach to analyzing the spectroscopic data and electronic structure of a compound could be used to predict the physical and chemical properties of 3-Acetoxy-1-acetylazetidine. Techniques such as NBO, QTAIM, NLO, and MEP surface analyses could be particularly useful in this regard.
科学的研究の応用
-
Antiviral Research
-
Antibacterial Activity
-
Hydroxy Group Protection in Nucleoside Chemistry
-
Pharmacokinetics Optimization
-
Late-Stage Modification of Nucleosides
-
Benzamide Derivatives Synthesis
Remember to refer to the cited research articles for more in-depth information and quantitative data. These applications highlight the versatility and potential of 3-Acetoxy-1-acetylazetidine in various scientific contexts . 🌟
特性
IUPAC Name |
(1-acetylazetidin-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-7(4-8)11-6(2)10/h7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKVFVRMFNJADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-1-acetylazetidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)


![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)
![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)

![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)

